2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine
Description
2-Chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a (1-methylpiperidin-3-yl)methyl group at position 4. The pyrazine ring’s electron-deficient nature, combined with the steric and electronic effects of its substituents, makes this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-15-4-2-3-9(8-15)5-10-6-13-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMWWWYKSJYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Scientific Research Applications
2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Pyrazine Derivatives
Table 2: Pharmacological Profiles of Selected Pyrazines
- The (1-methylpiperidin-3-yl)methyl group may enhance blood-brain barrier penetration compared to hydrophilic substituents (e.g., carboxylic acids) .
- Chlorine at position 2 is critical for maintaining binding affinity in kinase inhibitors, as seen in Aloisine A .
Odor and Flavor Profiles
Pyrazines with small alkyl groups (e.g., 2-ethyl-6-methylpyrazine) exhibit strong odor activity due to low steric hindrance and optimal lone-pair interactions . In contrast, bulky substituents like (1-methylpiperidin-3-yl)methyl likely reduce volatility and odor intensity, redirecting utility toward non-sensory applications .
Biological Activity
2-Chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine, also known as MK-912, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a chlorine atom and a piperidine moiety. Its chemical formula is , and it possesses unique properties that make it suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Dopamine D3 Receptor Modulation : The compound acts as a selective modulator of the dopamine D3 receptor. This modulation is significant in the context of treating psychiatric disorders, including substance abuse and schizophrenia.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, indicating that the compound may inhibit the growth of certain pathogens.
- Anticancer Potential : There is emerging evidence supporting its role in cancer therapy. Similar compounds in its class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that further investigation into its anticancer properties is warranted .
The precise mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes:
- Receptor Binding : The compound's affinity for dopamine D3 receptors may influence neurotransmitter release and neuronal signaling pathways, which are crucial in addiction and mood regulation.
- Enzyme Interaction : It may also interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to various biological outcomes.
Case Studies
Several studies have investigated the biological activity of similar pyrazine derivatives:
- Antimalarial Activity : A study focusing on pyrazole derivatives highlighted their effectiveness against Plasmodium falciparum, suggesting that structural modifications can enhance potency against malaria parasites .
- Cytotoxicity in Cancer Models : Research on related compounds demonstrated significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating a potential synergistic effect .
Data Tables
| Study Focus | Compound Tested | IC50 (nM) | EC50 (nM) | Notes |
|---|---|---|---|---|
| Antimalarial Activity | Pyrazole derivatives | <10 | 12 | High affinity for PfCDPK1 |
| Cancer Cell Cytotoxicity | Pyrazole analogs with halogen substituents | N/A | N/A | Synergistic effect with doxorubicin |
Q & A
Q. What are the established synthetic routes for 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-chloropyrazine derivatives can react with 1-methylpiperidin-3-ylmethanol under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or acetonitrile. Reaction temperatures range from 60–100°C, with purification via column chromatography. Yield optimization requires strict control of moisture and stoichiometric ratios of reactants .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- X-ray crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement), particularly for verifying the stereochemistry of the 1-methylpiperidinyl group .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazine C-Cl and piperidinyl CH₃ groups).
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and LC-MS, focusing on hydrolysis of the chloro group or oxidation of the piperidine ring .
Advanced Research Questions
Q. How can conflicting data on its biological activity (e.g., kinase inhibition vs. cannabinoid receptor modulation) be resolved?
Use orthogonal assays:
- Biochemical assays (e.g., kinase activity with radioactive ATP) to test direct enzyme inhibition.
- Cellular assays (e.g., cAMP modulation for GPCR activity) to evaluate receptor engagement. Validate target specificity via siRNA knockdown or CRISPR-edited cell lines .
Q. What computational strategies predict binding modes to protein targets like kinases or GPCRs?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., GSK-3β) or GPCR orthosteric sites.
- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., CHARMM force field) .
Q. How can structural analogs address solubility limitations in in vivo studies?
- Prodrug design : Introduce phosphate or acetate groups at the pyrazine N-1 position to enhance aqueous solubility.
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for preclinical pharmacokinetic studies .
Data Analysis and Experimental Design
Q. What methods validate the compound’s selectivity across kinase panels?
Perform kinome-wide profiling using platforms like Eurofins KinaseProfiler™. Analyze IC₅₀ values for >400 kinases, prioritizing ATP-competitive inhibitors. Cross-validate hits with thermal shift assays (TSA) to detect target stabilization .
Q. How should researchers troubleshoot low reproducibility in biological assays?
- Batch variability : Pre-screen compound purity for each experiment (HPLC ≥98%).
- Assay conditions : Standardize cell passage numbers, serum lot, and incubation times.
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
Comparative Structural Analysis
Q. How do structural modifications (e.g., chloro vs. methoxy substitution) alter bioactivity?
- Chloro group : Enhances electrophilicity for covalent binding (e.g., to kinase catalytic lysines).
- Piperidine methylation : Reduces metabolic oxidation by CYP3A4, improving plasma half-life. Compare analogs in Table 1 () for structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
